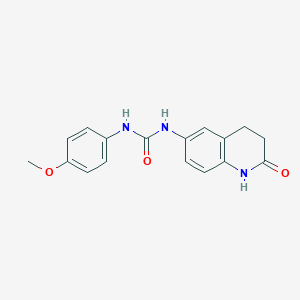

1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea-based small molecule featuring a 4-methoxyphenyl group linked via a urea bridge to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Its structure combines aromatic and heterocyclic elements, with the methoxy group likely influencing electronic properties and solubility.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-14-6-3-12(4-7-14)18-17(22)19-13-5-8-15-11(10-13)2-9-16(21)20-15/h3-8,10H,2,9H2,1H3,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVWCBUMWBJHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydroquinolinone moiety can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea.

Reduction: Formation of 1-(4-Methoxyphenyl)-3-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)urea.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 272.30 g/mol. The structural features include a methoxyphenyl group and a tetrahydroquinolinyl moiety, which contribute to its biological activity. The presence of the urea functional group is significant for its interaction with biological targets.

Pharmacological Activities

-

Anti-inflammatory Properties :

Research indicates that derivatives of 1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit notable anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting their potential use in treating inflammatory diseases . -

Anticancer Activity :

The compound has shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. Studies have reported that it inhibits cell proliferation and promotes cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent . -

Antimicrobial Effects :

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and condensation techniques. Variations in the synthetic route can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Cyclization with isocyanates | 75% | Effective for generating urea derivatives |

| Condensation with amines | 82% | High yield observed with various substituents |

Case Studies

-

Study on Anti-inflammatory Activity :

A recent study evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum . -

Evaluation in Cancer Models :

In vitro tests using human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Additionally, it showed synergistic effects when combined with standard chemotherapy agents .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl and tetrahydroquinolinone moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

*Inferred from structural similarity to .

Key Differences and Implications

Substituent Position and Type

Heterocyclic Core Modifications

- Methylation on Tetrahydroquinolin (): The 1-methyl group on the tetrahydroquinolin core () introduces steric bulk, which could stabilize the compound against metabolic degradation or hinder interactions with flat binding pockets .

- Indole vs. Tetrahydroquinolin (BI81756): BI81756 () replaces the tetrahydroquinolin core with a dihydroindole scaffold. This change reduces molecular weight (311 vs.

Hypothesized Pharmacological and Physicochemical Properties

While explicit research findings (e.g., IC₅₀ values, solubility data) are unavailable in the provided evidence, structural trends suggest:

Lipophilicity : The 2-ethoxy analog () is more lipophilic than the target, as ethoxy groups increase logP compared to methoxy.

Metabolic Stability : Methylation on the heterocycle () may reduce susceptibility to oxidative metabolism.

Target Selectivity: The indole core in BI81756 () could shift activity toward indole-sensitive targets (e.g., serotonin receptors) versus tetrahydroquinolin-focused kinases.

Biological Activity

1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a complex structure that allows for various interactions with biological targets. The compound features a methoxyphenyl group and a tetrahydroquinoline moiety, which are known to contribute to its pharmacological effects.

Pharmacological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinoline compounds possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains .

- Antioxidant Properties : The presence of phenolic structures in the compound contributes to its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage .

- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in key metabolic pathways. For example, it has been noted to act as a cholinesterase inhibitor .

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses. This interaction can lead to altered cellular signaling and gene expression patterns.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a hallmark of many therapeutic agents. This compound's structural features may facilitate such processes through the activation of caspases or other apoptotic pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- A study highlighted the synthesis and biological assessment of dihydroquinoline derivatives that showed promising results as cholinesterase inhibitors and calcium channel antagonists . These findings suggest that structural modifications can enhance biological activity.

- Another investigation into the antioxidant properties of related compounds demonstrated significant protective effects against oxidative stress in cellular models . This underscores the potential application of such compounds in therapeutic settings.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling an isocyanate intermediate with a tetrahydroquinoline amine derivative. Key steps include:

- Temperature control : Reactions conducted at 0–5°C minimize side reactions and improve yield .

- Reagent ratios : Use a 1.2:1 molar ratio of isocyanate to amine to ensure complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product . Monitoring via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures reaction progress .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and methoxyphenyl/tetrahydroquinoline moieties .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]+: 437.589) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect impurities .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies suggest activity against RET kinase, a target in thyroid and lung cancers. In vitro assays (e.g., kinase inhibition assays) show IC50 values in the nanomolar range, with selectivity over VEGFR2 and EGFR .

Q. How should researchers handle solubility and stability challenges during biological assays?

- Solubility : Use DMSO (stock solutions at 10 mM) and dilute in assay buffers containing 0.1% Tween-20 to prevent precipitation .

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles of solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve RET kinase selectivity?

Key strategies include:

- Substituent variation : Compare analogues with modified methoxyphenyl groups (e.g., 4-chlorophenyl or naphthyl) to assess steric/electronic effects on binding .

- Urea linker replacement : Test thiourea or carbamate derivatives to evaluate hydrogen-bonding contributions to RET inhibition .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with RET’s ATP-binding pocket and guide synthesis .

Table 1: Analogues and RET Inhibition Activity

| Substituent | IC50 (RET) | Selectivity (RET/VEGFR2) |

|---|---|---|

| 4-Methoxyphenyl (parent) | 12 nM | 15-fold |

| 4-Chlorophenyl | 8 nM | 22-fold |

| Naphthalen-2-yl | 25 nM | 5-fold |

| Data adapted from . |

Q. How can contradictory results in cellular vs. enzymatic assays be resolved?

Discrepancies (e.g., high enzymatic IC50 but potent cell viability reduction) may arise from:

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .

- Prodrug activation : Test metabolites via LC-MS to detect intracellular conversion to active species .

- Membrane permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion and efflux ratios .

Q. What strategies optimize in vivo efficacy and pharmacokinetics for preclinical testing?

- Formulation : PEGylated nanoparticles or lipid-based carriers improve bioavailability in murine models .

- Dosing regimen : Bidaily oral administration (10 mg/kg) maintains plasma concentrations above IC90 for RET inhibition .

- Metabolic stability : Incubate with liver microsomes (human/mouse) to identify cytochrome P450 liabilities; introduce fluorine substituents to block oxidation .

Q. How can computational tools predict off-target interactions or toxicity risks?

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

- Molecular dynamics : Simulate binding to hERG channels (linked to arrhythmia) using Desmond or GROMACS .

Methodological Notes

- Key references : Prioritize peer-reviewed studies from PubMed and ACS Publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.